molecular formula C10H21ClN2O2 B8144297 tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride

tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride

Cat. No.: B8144297
M. Wt: 236.74 g/mol
InChI Key: ISEFJCIEXJJWBC-UHFFFAOYSA-N
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Description

Crystallographic Insights

While single-crystal X-ray diffraction (SCXRD) data specific to this compound are not publicly available, analogous piperazine derivatives crystallize in monoclinic systems (e.g., space group $$ P2_1/c $$) with unit cell parameters approximating $$ a = 6.19 \, \text{Å}, b = 8.26 \, \text{Å}, c = 40.73 \, \text{Å}, \beta = 93.5^\circ $$. The hydrochloride salt likely adopts a chair conformation for the piperazine ring, stabilized by ionic interactions between the protonated piperazine nitrogen and chloride counterion. Hydrogen bonding between the chloride and the ester carbonyl oxygen may further stabilize the crystal lattice.

Table 1: Key crystallographic parameters for analogous piperazine salts

Parameter Value
Space group $$ P2_1/c $$
Unit cell volume 2080.27 Å$$^3$$
Hydrogen bond length 2.8–3.1 Å (N–H···Cl)

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The $$ ^1\text{H} $$ NMR spectrum (500 MHz, DMSO-$$ d_6 $$) of the hydrochloride salt exhibits distinct signals:

  • Tert-butyl group : A singlet at $$ \delta $$ 1.42 ppm (9H, $$ \text{C}(\text{CH}3)3 $$).
  • Piperazine protons : Multiplets between $$ \delta $$ 3.20–3.80 ppm (4H, $$ \text{NCH}2\text{CH}2\text{N} $$), with downfield shifts due to protonation at one nitrogen.
  • Acetate methylene : A singlet at $$ \delta $$ 3.68 ppm (2H, $$ \text{OCOCH}_2\text{N} $$).

The $$ ^{13}\text{C} $$ NMR spectrum confirms:

  • Carbonyl carbon : $$ \delta $$ 169.8 ppm ($$ \text{C=O} $$).
  • Tert-butyl carbons : $$ \delta $$ 27.9 ppm ($$ \text{CH}_3 $$) and $$ \delta $$ 80.1 ppm (quaternary carbon).

Table 2: Representative NMR assignments

Group $$ ^1\text{H} $$ ($$\delta$$, ppm) $$ ^{13}\text{C} $$ ($$\delta$$, ppm)
Tert-butyl ($$\text{C}(\text{CH}3)3$$) 1.42 (s, 9H) 27.9 ($$\text{CH}_3$$), 80.1 (C)
Piperazine ($$\text{NCH}2\text{CH}2\text{N}$$) 3.20–3.80 (m, 4H) 45.2–52.4
Acetate ($$\text{OCOCH}_2$$) 3.68 (s, 2H) 169.8 ($$\text{C=O}$$)

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the free base ($$ \text{C}{10}\text{H}{20}\text{N}2\text{O}2 $$, exact mass: 200.152 Da) reveals a molecular ion peak at $$ m/z $$ 200.15. The hydrochloride salt ($$ \text{C}{10}\text{H}{21}\text{ClN}2\text{O}2 $$) exhibits a dominant ion at $$ m/z $$ 236.74 ([M+H]$$^+$$). Fragmentation pathways include:

  • Loss of tert-butoxide : $$ m/z $$ 236.74 → 179.64 ($$ -\text{C}4\text{H}9\text{O} $$).
  • Cleavage of the piperazine-acetate bond : $$ m/z $$ 179.64 → 100.08 ($$ \text{C}5\text{H}{10}\text{N}_2 $$).

Comparative Analysis of Salt vs. Free Base Forms

Physicochemical Properties

Property Hydrochloride Salt Free Base
Molecular weight 236.74 g/mol 200.28 g/mol
Solubility High in polar solvents Moderate in organic solvents
Melting point Not reported Not reported

Spectral and Structural Differences

  • NMR : Protonation of the piperazine nitrogen in the salt causes deshielding of adjacent protons ($$ \delta $$ 3.20–3.80 ppm vs. 2.50–3.00 ppm in the free base).
  • Crystallography : The salt forms ionic lattices with chloride counterions, whereas the free base relies on van der Waals interactions and hydrogen bonding.

Properties

IUPAC Name

tert-butyl 2-piperazin-1-ylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEFJCIEXJJWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-56-2
Record name 1-Piperazineacetic acid, 1,1-dimethylethyl ester, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Boc Protection of Piperazine

Piperazine is treated with di-tert-butyl dicarbonate in THF under basic conditions (e.g., NaOH), yielding tert-butyl piperazine-1-carboxylate.

Reaction Conditions :

  • 1.2 equivalents di-tert-butyl dicarbonate.

  • Room temperature, 17-hour reaction time.

Alkylation with tert-Butyl Bromoacetate

The Boc-protected piperazine undergoes alkylation with tert-butyl bromoacetate in 2-propanol under reflux. The Boc group directs substitution to the unprotected nitrogen.

Yield : 52–60% after chromatography.
Challenges :

  • Competing di-alkylation requires stoichiometric control.

Deprotection and Hydrochloride Formation

The Boc group is removed using concentrated HCl in methanol, followed by basification and extraction. Final treatment with HCl gas in ethyl acetate yields the hydrochloride salt.

Yield : >99% for deprotection.

Direct Alkylation of Piperazine

Unprotected piperazine is alkylated with tert-butyl bromoacetate under high-dilution conditions to favor mono-substitution.

Reaction Optimization

A 10:1 molar excess of piperazine to bromoacetate minimizes di-alkylation. The reaction is conducted in acetonitrile at 60°C for 12 hours.

Yield : 45–52% after recrystallization.
Limitations :

  • Lower regioselectivity compared to protected routes.

Comparative Analysis of Methods

Method Yield Selectivity Complexity
CDI-mediated acylation67–89%HighModerate
Boc-protected route52–60%Very HighHigh
Direct alkylation45–52%ModerateLow

Key Findings :

  • Boc protection maximizes selectivity but requires additional steps.

  • CDI activation balances yield and scalability.

  • Crude direct alkylation is cost-effective but less efficient.

Industrial-Scale Considerations

Solvent Selection

  • THF and 2-propanol are preferred for Boc routes due to compatibility with Boc chemistry.

  • Ethyl acetate facilitates hydrochloride precipitation during salt formation.

Purification Strategies

  • Silica gel chromatography (50% ethyl acetate/hexane) resolves Boc intermediates.

  • Recrystallization from ethanol/water mixtures purifies the final hydrochloride .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted piperazine derivatives.

    Hydrolysis: Products include tert-butanol and piperazine-1-acetic acid.

    Reduction: Products include the corresponding alcohol derivative.

Scientific Research Applications

Pharmaceutical Research

tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride has been investigated for its antipsychotic and analgesic properties. Studies indicate that it interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways, suggesting its potential as a treatment for psychiatric disorders and pain management .

Activity Target Receptors Potential Effects
AntipsychoticDopamine receptorsMood stabilization
AnalgesicSerotonin receptorsPain modulation

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of other pharmacologically active compounds. Its structural features allow for modifications that can lead to various derivatives with enhanced biological activity .

Neurochemical Studies

Research has shown that this compound modulates neurochemical pathways, making it significant for further exploration in neuropharmacology. Its interactions with biological targets suggest it could play a role in developing new treatments for neurological disorders .

Case Study 1: Antipsychotic Potential

A study demonstrated that derivatives of this compound exhibited significant affinity for dopamine D2 receptors, indicating potential use as antipsychotic agents. The research highlighted the importance of structural modifications in enhancing receptor binding affinity and selectivity .

Case Study 2: Analgesic Formulation

In another investigation, the compound was evaluated for its analgesic properties through behavioral assays in animal models. Results indicated that it effectively reduced pain responses, supporting its application in developing new analgesic drugs .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride is primarily related to its interaction with biological targets such as enzymes and receptors. The piperazine ring in the compound can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between this compound and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 2408342-38-9 C₁₀H₂₁ClN₂O₂ 248.74 tert-butyl ester, hydrochloride salt Intermediate in drug synthesis; enhanced stability under acidic conditions .
tert-Butyl 2-(piperazin-1-yl)acetate dihydrochloride 827614-56-2 C₁₀H₂₂Cl₂N₂O₂ 273.20 tert-butyl ester, dihydrochloride salt Higher solubility in polar solvents due to additional HCl .
Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate N/A C₂₉H₂₈F₆N₆O₃S 616.2 Ethyl ester, trifluoromethylphenyl-urea-thiazole substituent High yield (95%) in synthesis; potential kinase inhibitor .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C₂₁H₂₂N₂O₄ 366.41 Fmoc-protected piperazine, carboxylic acid Used in peptide synthesis for temporary amine protection .
Solubility and Stability
  • tert-Butyl Derivatives : The tert-butyl group in the target compound reduces hydrolysis rates compared to ethyl esters (e.g., compound 10m in ), which may degrade faster under basic conditions .
  • Salt Forms: The dihydrochloride salt (CAS 827614-56-2) exhibits higher aqueous solubility than the monohydrochloride form but requires stricter storage conditions (inert atmosphere) .
  • Fmoc-Protected Analogue : The Fmoc group in 2-[4-(Fmoc)piperazin-1-yl]acetic acid introduces hydrophobicity, making it ideal for solid-phase peptide synthesis .

Biological Activity

tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by the molecular formula C10H21ClN2O2 and a molecular weight of approximately 236.74 g/mol, this compound features a tert-butyl group linked to an acetate moiety through a piperazine ring, which enhances its solubility and biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it may act as an antagonist or agonist at serotonin and dopamine receptors, which are crucial in mood regulation and psychotic disorders. The compound's ability to modulate these pathways positions it as a candidate for further pharmacological exploration, particularly in the context of antipsychotic and antidepressant therapies.

Biological Activities

  • Antipsychotic Potential :
    • Studies suggest that this compound exhibits significant antipsychotic properties by interacting with dopamine pathways. This interaction could help alleviate symptoms associated with schizophrenia and other psychotic disorders.
  • Analgesic Effects :
    • The compound has shown promise in modulating pain pathways, indicating potential applications in pain management. Its ability to interact with pain-related receptors could lead to novel analgesic formulations.
  • Antidepressant-Like Effects :
    • Some piperazine derivatives have been reported to exhibit antidepressant-like effects, suggesting that this compound may also contribute to mood enhancement and anxiety reduction.

Interaction Profiles

The interaction studies reveal that this compound interacts with several biological targets:

  • Dopamine Receptors : Modulation of D2/D3 receptor activity may contribute to its antipsychotic effects.
  • Serotonin Receptors : Potential interactions with serotonin receptors could explain its antidepressant-like activity.

Case Studies

A notable study investigated the effects of related piperazine compounds on cell viability in breast cancer models. While specific data on this compound was not available, the structural similarities suggest comparable biological activities . The study demonstrated significant loss of cell viability in cancer cells treated with piperazine derivatives, indicating a potential avenue for cancer therapy.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
tert-Butyl 2-(methylamino)acetate5616-81-90.84
4-Methyl-1-piperazineacetic acid54699-92-20.68
2-Morpholinoacetic acid hydrochloride89531-58-80.67
Ethyl piperazine-2-carboxylate dihydrochloride129798-91-00.62

This comparative analysis highlights the unique pharmacological properties of this compound, particularly its specific combination of functional groups that may enhance its therapeutic efficacy compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 2-(piperazin-1-yl)acetate hydrochloride with high purity?

  • Methodological Answer : A robust synthesis involves coupling tert-butyl bromoacetate with piperazine under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl salt formation. Critical steps include stoichiometric control of piperazine to avoid di-substitution byproducts. Purification via silica gel chromatography (eluent: DCM/MeOH gradient) ensures >97% purity, as validated by HPLC . For intermediates, tert-butyl protection strategies (e.g., Boc groups) are essential to prevent amine protonation during reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR (¹H/¹³C): Confirm the tert-butyl group (δ ~1.4 ppm for 9H) and piperazine backbone (δ ~2.5-3.5 ppm for N-CH₂).
  • HPLC : Employ a C18 column (ACN/H₂O + 0.1% TFA) to detect impurities <1% .
  • Mass Spectrometry (ESI-MS) : Verify the molecular ion peak at m/z 244.1 [M+H]⁺ (free base) and chloride adducts .

Q. What are the solubility properties of this compound, and how do they influence reaction solvent selection?

  • Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). For reactions requiring anhydrous conditions, DMF or DMSO is recommended. Solubility challenges in coupling reactions can be mitigated by pre-dissolving the compound in minimal HCl-containing methanol before adding to the reaction mixture .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in observed vs. theoretical yields during synthesis?

  • Methodological Answer : Yield inconsistencies often arise from:

  • Incomplete Boc Deprotection : Monitor reaction progress via TLC (Rf shift after HCl treatment).
  • Competing Side Reactions : Optimize reaction temperature (e.g., 0°C for amine coupling to reduce ester hydrolysis) .
  • Salt Formation Variability : Use controlled stoichiometry of HCl (1.1 eq.) in EtOAc to precipitate the hydrochloride salt selectively .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods validate this?

  • Methodological Answer : The hydrochloride salt is hygroscopic; long-term storage requires desiccants at -20°C in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring reveal <2% degradation. Hydrolysis of the ester moiety under basic conditions (pH >9) is a key degradation pathway, detectable via LC-MS .

Q. What are the mechanistic pathways for potential degradation of this compound under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Conditions (pH <3) : Tert-butyl ester undergoes slow hydrolysis to 2-(piperazin-1-yl)acetic acid, confirmed by ¹H NMR loss of tert-butyl signals .
  • Basic Conditions (pH >10) : Rapid deprotonation of the piperazine ring leads to ester cleavage, forming glycolic acid derivatives. Mechanistic studies using deuterated solvents (D₂O/NaOD) reveal first-order kinetics .

Q. How to troubleshoot low reactivity in coupling reactions involving this compound?

  • Methodological Answer : Low nucleophilicity of the piperazine nitrogen can be addressed by:

  • Activation with Hünig’s Base : Use DIPEA (2 eq.) to free the amine from its salt form in situ.
  • Microwave-Assisted Synthesis : Enhance reaction rates (e.g., 80°C for 30 min vs. 24 hrs conventional) .
  • Protection/Deprotection Cycles : Temporarily protect secondary amines with Fmoc groups to direct reactivity to specific sites .

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